molecular formula C11H12F3N3O2 B1303368 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid CAS No. 465514-39-0

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid

Cat. No.: B1303368
CAS No.: 465514-39-0
M. Wt: 275.23 g/mol
InChI Key: QYAIISDWPUEPHG-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid (CAS 465514-39-0) is a high-purity piperidine-carboxylic acid derivative with a molecular formula of C11H12F3N3O2 and a molecular weight of 275.23 g/mol . This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel heterocyclic molecules. Its structure, featuring a piperidine ring linked to a trifluoromethyl-substituted pyrimidine, makes it a key intermediate for exploring structure-activity relationships (SAR) in the development of new therapeutic agents . Research indicates that similar piperidine derivatives are investigated as inhibitors of bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a target in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, highlighting its potential in anti-tuberculosis research . Furthermore, piperidine and pyrimidine-based scaffolds are prominent in developing molecules with anti-angiogenic properties and for DNA interaction studies relevant to oncology research . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols during handling.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-4-15-10(16-8)17-5-2-7(3-6-17)9(18)19/h1,4,7H,2-3,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAIISDWPUEPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380661
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
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Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-39-0
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465514-39-0
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Preparation Methods

Preparation of 4-(Trifluoromethyl)pyrimidin-2-yl Intermediate

The trifluoromethyl-substituted pyrimidine is typically synthesized by:

  • Starting from commercially available pyrimidine derivatives or via cyclization reactions involving amidines and β-dicarbonyl compounds.
  • Introduction of the trifluoromethyl group at the 4-position can be achieved through electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted precursors.

For example, literature reports the use of 4-(trifluoromethyl)pyrimidin-2-amine derivatives as key intermediates, synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions with trifluoromethylated aryl halides.

Synthesis of Piperidine-4-carboxylic Acid Derivative

The piperidine ring functionalized at the 4-position with a carboxylic acid is prepared by:

  • Starting from piperidine or its derivatives, selective oxidation or carboxylation at the 4-position is performed.
  • Alternatively, 4-substituted piperidine derivatives can be synthesized via ring-forming reactions or by functional group transformations on preformed piperidine rings.

The carboxylic acid functionality is often introduced via hydrolysis of esters or direct carboxylation methods.

Coupling of Pyrimidin-2-yl and Piperidine-4-carboxylic Acid

The key step involves coupling the pyrimidin-2-yl moiety to the nitrogen of the piperidine ring. This is typically achieved by:

  • Using amide bond formation techniques if the pyrimidine bears a suitable leaving group or activated carboxylate.
  • Employing coupling reagents such as isobutyl chloroformate and N-methylmorpholine in dry solvents like N,N-dimethylformamide at low temperatures (0–5 °C), followed by stirring at room temperature for several hours to ensure completion.
  • Purification is done by extraction and column chromatography to isolate the pure product.

Representative Example of Preparation

A detailed procedure adapted from literature includes:

Step Reagents & Conditions Description
1 Stannous chloride dihydrate in HCl, 0 °C Reduction of nitro-substituted pyrimidine precursor to amine
2 Isobutyl chloroformate, N-methylmorpholine, DMF, 0–5 °C Activation of carboxylic acid or amine for coupling
3 Addition of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine Coupling reaction to form amide bond
4 Workup: extraction with ethyl acetate, drying, evaporation Isolation of crude product
5 Purification by silica gel column chromatography (MDC/methanol 1:1) Obtaining pure compound

This method ensures high purity and yield of the target compound.

Analytical Data and Characterization

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm the structure.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
  • Thin Layer Chromatography (TLC) to monitor reaction progress.
  • Melting point determination and purity assessment by chromatographic methods.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Notes
Pyrimidine synthesis Pyrimidine precursors, trifluoromethylation agents Electrophilic trifluoromethylation or Pd-catalyzed coupling Ensures trifluoromethyl group at 4-position
Piperidine-4-carboxylic acid synthesis Piperidine derivatives, oxidation/carboxylation reagents Selective functionalization at 4-position Maintains piperidine ring integrity
Coupling reaction Isobutyl chloroformate, N-methylmorpholine, DMF 0–5 °C to room temperature, several hours Amide bond formation between pyrimidine and piperidine
Purification Silica gel chromatography MDC/methanol solvent system Yields pure target compound

Research Findings and Considerations

  • The use of mild coupling reagents and low-temperature conditions minimizes side reactions and degradation of sensitive groups.
  • The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making the synthetic route valuable for pharmaceutical applications.
  • Optimization of reaction times and purification steps is critical for maximizing yield and purity.
  • Alternative synthetic routes may involve palladium-catalyzed cross-coupling or thiourea intermediates, depending on available starting materials and desired analogues.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies :
    • The compound has been investigated for its role as a TRPV1 antagonist, which is significant in modulating pain and cough reflexes. Studies have shown that derivatives of this compound effectively inhibit TRPV1 activity, suggesting potential applications in treating chronic cough and pain conditions .
    • A notable study characterized a related compound's efficacy against guinea pig TRPV1 receptors, demonstrating its potential for antitussive therapies .
  • Cancer Research :
    • Research indicates that piperidine derivatives may exhibit anti-cancer properties. Specifically, compounds similar to 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid are being explored for their inhibitory effects on autotaxin, an enzyme implicated in tumor progression and metastasis . This suggests a promising avenue for developing new cancer therapeutics.
  • Neuroscience Applications :
    • The modulation of ion channels such as TRPV1 has implications in neurological disorders. The ability of this compound to affect neuronal excitability positions it as a candidate for further exploration in neuropharmacology .

Case Studies

StudyFocusFindings
TRPV1 Antagonism Study Pharmacodynamics and efficacyDemonstrated significant inhibition of cough reflex in guinea pigs using derivatives of the compound .
Autotaxin Inhibition Research Cancer therapyShowed potential anti-cancer effects through inhibition of autotaxin activity, suggesting therapeutic applications in oncology .
Neuroscience Investigations Ion channel modulationHighlighted the potential for treating neurological disorders by modulating TRPV1 activity .

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₂F₃N₃O₂
  • Molecular Weight : 275.23 g/mol
  • CAS No.: 465514-39-0
  • Purity : 97% (commercially available) .

Comparison with Structurally Similar Compounds

The following table summarizes analogs of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid, highlighting variations in substituents, molecular weights, and physicochemical properties:

Compound Name Substituents (Pyrimidine Ring) Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences vs. Target Compound
1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid 4-Methyl C₁₁H₁₅N₃O₂ 221.26 891391-61-0 -CF₃ replaced with -CH₃; lower MW
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid 4-(1,3-Dimethylpyrazol-4-yl), 6-CF₃ C₁₆H₁₈F₃N₅O₂ 369.34 1006334-19-5 Pyrazole substituent adds bulk; higher MW
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid 4-(Difluoromethyl), 6-(3-MeO-phenyl) C₁₈H₁₉F₂N₃O₃ 363.37 862679-50-3 -CF₃ replaced with -CHF₂; aryl group increases hydrophobicity
1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid 4-(Difluoromethyl), 6-(furan-2-yl) C₁₅H₁₅F₂N₃O₃ 323.30 862659-10-7 Furan ring introduces π-π interactions; lower MW than CF₃ analog
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 2-Chloro, 4-pyrimidine linkage C₁₀H₁₂ClN₃O₂ 241.67 1208087-83-5 -CF₃ replaced with -Cl; reduced steric bulk

Structural and Functional Insights

Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group is strongly electron-withdrawing, increasing the compound’s acidity (pKa ~3–4 for the carboxylic acid) compared to the -CH₃ analog (pKa ~4–5) . The -CF₃ group also improves metabolic stability by resisting oxidative degradation, a common issue with -CH₃ groups .

Aromatic vs. The furan-2-yl group (CAS 862659-10-7) offers moderate π-π stacking capability, useful for targeting aromatic residues in enzymes or receptors .

Halogen Substitution (Cl vs. CF₃) :

  • Chlorine (CAS 1208087-83-5) is less electron-withdrawing than -CF₃, leading to weaker hydrogen-bond acceptor properties. However, it may reduce steric hindrance, improving binding in shallow protein pockets .

Bulkier Substituents (Pyrazole) :

  • The 1,3-dimethylpyrazole group (CAS 1006334-19-5) increases molecular weight by ~94 g/mol compared to the parent compound. This bulk may hinder diffusion across biological membranes but could improve target specificity .

Pharmacological Relevance

  • Kinase Inhibition : Pyrimidine-based analogs are often explored as kinase inhibitors. The -CF₃ group in the parent compound may enhance binding to ATP pockets due to its size and electronegativity .

Biological Activity

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyrimidine ring, which is further linked to a piperidine ring with a carboxylic acid functional group. Its molecular formula is C11H12F3N3O2C_{11}H_{12}F_3N_3O_2, and it possesses unique electronic properties due to the trifluoromethyl substituent, which can enhance binding affinity to biological targets.

PropertyValue
IUPAC NameThis compound
Molecular Weight273.23 g/mol
CAS Number465514-39-0
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity, while the carboxylic acid group contributes to solubility and bioavailability. The compound may also engage in hydrogen bonding and π-π interactions due to the presence of the pyrimidine ring.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated antiproliferative effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • CEM (T-cell leukemia)
  • L1210 (murine leukemia)

For instance, one study reported that related compounds showed IC50 values ranging from 9.6 μM to 41 μM against these cell lines, indicating potential for further development as anticancer agents .

Antiviral Activity

This compound class has also been evaluated for antiviral properties. During broad-spectrum testing, it was found to inhibit the main protease (Mpro) of SARS-CoV-2 modestly, suggesting potential as a therapeutic agent against COVID-19 . However, no significant inhibition was observed against other viral targets such as influenza or coronaviruses.

Anti-inflammatory Activity

Pyrimidine derivatives have been noted for their anti-inflammatory effects. Some studies highlight that related compounds can inhibit COX-2 activity with comparable efficacy to established anti-inflammatory drugs like celecoxib. The reported IC50 values for related compounds were around 0.04 μM, indicating strong anti-inflammatory potential .

Case Studies

  • Anticancer Efficacy : A series of synthesized pyrimidine derivatives were tested for their cytotoxicity against human cancer cell lines. One derivative exhibited an IC50 value significantly lower than doxorubicin, suggesting enhanced potency against cancer cells .
  • Mechanistic Studies : Flow cytometry assays revealed that certain derivatives could induce apoptosis in MCF-7 breast cancer cells by increasing caspase activity and altering p53 expression levels . This highlights the compound's potential role in cancer therapy.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications in the structural components of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine derivatives can significantly influence biological activity. The presence of electron-withdrawing groups at specific positions on the aromatic ring has been correlated with increased potency against various biological targets .

Q & A

Q. What are the standard synthetic routes for 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid, and how is the product characterized?

A common method involves reductive amination between a pyrimidine aldehyde and piperidine-4-carboxylic acid using NaBH3CN as a reducing agent in methanol/acetic acid, yielding ~39% product . Characterization typically includes <sup>1</sup>H NMR (e.g., δ = 8.45 ppm for aromatic protons) and purity analysis (HPLC or LC-MS). The trifluoromethyl group’s electron-withdrawing properties influence reactivity and stability .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques:

  • <sup>1</sup>H NMR : To verify substituent positions (e.g., aromatic protons at δ = 8.45 ppm and piperidine protons at δ = 3.25–1.51 ppm) .
  • Mass spectrometry : For molecular weight confirmation (e.g., molecular formulas like C12H9F3N2O2S2 with MW = 334.34) .
  • HPLC : To assess purity (commonly ≥95% for research-grade material) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF3 group enhances metabolic stability and lipophilicity, impacting bioavailability. Its strong electron-withdrawing effect also affects the pyrimidine ring’s electronic profile, which can be studied via computational methods (e.g., DFT calculations) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?

Low yields (e.g., 39% in reductive amination ) may arise from competing side reactions or poor solubility. Strategies:

  • Solvent optimization : Replace methanol with DMF or THF to improve aldehyde solubility.
  • Catalyst screening : Test alternative reducing agents (e.g., NaBH(OAc)3) or catalytic hydrogenation.
  • Purification : Use preparative HPLC or silica gel chromatography for higher purity .

Q. How do spectral data contradictions (e.g., <sup>1</sup>H NMR shifts) arise in derivatives, and how are they resolved?

Discrepancies may stem from tautomerism (e.g., pyrimidine ring proton exchange) or solvent effects. For example, DMSO-d6 in NMR analysis can cause peak broadening. Resolution strategies:

  • Variable-temperature NMR : To identify dynamic processes.
  • X-ray crystallography : To confirm solid-state structure (e.g., derivatives like 1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid) .

Q. What computational approaches are used to predict the compound’s bioactivity or reactivity?

  • Molecular docking : To study interactions with targets like S1P1 receptors (see related PET tracer studies ).
  • QSAR modeling : Correlate substituent effects (e.g., -CF3 position) with biological activity.
  • DFT calculations : To map electron density and predict sites for electrophilic/nucleophilic attack .

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